(±)-MDA-d3 (hydrochloride)
Description
Properties
Molecular Formula |
C10H10D3NO2 · HCl |
|---|---|
Molecular Weight |
218.7 |
InChI |
InChI=1S/C10H13NO2.ClH/c1-7(11)4-8-2-3-9-10(5-8)13-6-12-9;/h2-3,5,7H,4,6,11H2,1H3;1H/i1D3; |
InChI Key |
XLAOKZDOZHZWBK-NIIDSAIPSA-N |
SMILES |
NC(C([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl |
Synonyms |
3,4-MDA-d3; 3,4-Methylenedioxyamphetamine-d3 |
Origin of Product |
United States |
Contextualization Within Deuterated Analytical Standards
Deuterated analytical standards are compounds in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (B1214612). clearsynth.com This substitution results in a molecule that is chemically almost identical to its non-deuterated counterpart but has a higher molecular weight. scioninstruments.com This slight mass difference is the key to its function as an internal standard in mass spectrometry.
In quantitative analysis, an internal standard is a known amount of a compound added to a sample to aid in the quantification of a specific analyte. aptochem.com The ideal internal standard behaves identically to the analyte during sample preparation and analysis, thus compensating for any loss of analyte during extraction or variations in instrument response. scioninstruments.comaptochem.com Deuterated standards are considered the "gold standard" for internal standards in mass spectrometry because they co-elute with the analyte and exhibit similar ionization efficiency, leading to highly accurate and precise measurements. aptochem.comtexilajournal.com
Significance of Stable Isotope Labeling in Biomedical Research
Stable isotope labeling is a powerful technique that involves the use of non-radioactive isotopes to trace the metabolic fate of molecules within biological systems. nih.govmdpi.com By introducing molecules labeled with stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), researchers can track their transformation and incorporation into various metabolic pathways. aptochem.commdpi.com
This methodology has revolutionized biomedical research by providing unparalleled insights into the dynamics of metabolic networks. nih.gov It allows for the accurate measurement of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. nih.gov Understanding these fluxes is crucial for diagnosing and analyzing diseases, as pathological conditions often manifest as alterations in cellular metabolism. nih.gov
The use of stable isotope-labeled compounds, such as (±)-MDA-d3, in conjunction with mass spectrometry, enables researchers to differentiate between the labeled internal standard and the unlabeled endogenous analyte with high specificity and sensitivity. texilajournal.comtexilajournal.com This is particularly important in complex biological matrices like blood, urine, and tissue samples, where numerous other compounds could potentially interfere with the analysis. clearsynth.comtexilajournal.com
Overview of Research Utility for ± Mda D3 Hydrochloride
Principles of Deuteration Chemistry and the Kinetic Isotope Effect
Deuteration involves the substitution of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D). unam.mx This seemingly minor atomic change can have significant consequences on the chemical and physical properties of a molecule due to the kinetic isotope effect (KIE). portico.orgwikipedia.org
The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org The effect is most pronounced when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction, a phenomenon known as a primary KIE. unam.mxportico.org The origin of the KIE lies in the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. portico.org The C-D bond has a lower zero-point energy, making it stronger and requiring more energy to break, which often results in a slower reaction rate. portico.orgwikipedia.org The rate of a reaction involving a C-H bond can be 6 to 10 times faster than the corresponding reaction with a C-D bond. wikipedia.org
Secondary KIEs, which are generally smaller, occur when the isotopic substitution is at a position not directly involved in bond cleavage. wikipedia.org In the context of drug metabolism, the KIE is exploited to create "deuterated drugs" with potentially slower metabolic rates, leading to a longer half-life. wikipedia.org
Synthetic Pathways for Methylenedioxyamphetamine (MDA) Precursors Relevant to Deuteration
The synthesis of MDA, and by extension its deuterated analogs, typically starts from precursors like safrole or piperonal (B3395001). wikipedia.orgnih.gov Several synthetic routes are commonly employed:
From Safrole: One common method involves the Wacker oxidation of safrole to produce 3,4-methylenedioxyphenylpropan-2-one (MDP2P). wikipedia.org This ketone intermediate can then undergo reductive amination to yield MDA. wikipedia.orgnih.gov Another approach is the reaction of safrole's alkene group with a halogen-containing mineral acid, followed by amination. wikipedia.org
From Piperonal: A typical synthesis from piperonal involves a Henry reaction with nitroethane, followed by the reduction of the resulting nitro compound to form MDA. wikipedia.orgnih.gov
Alternative Precursors: Due to the regulation of traditional precursors, alternative starting materials have been explored. acs.org Helional has emerged as a precursor for MDA synthesis. researchgate.netgriffith.edu.au Other "pre-precursors" like catechol and vanillin (B372448) can also be used to synthesize safrole, which is then converted to MDA. researchgate.net A cGMP synthesis of MDMA has been reported starting from the non-controlled material 5-bromo-1,3-benzodioxole. acs.org
The choice of synthetic pathway can influence the potential for introducing deuterium at specific positions. For the synthesis of (±)-MDA-d3, where the deuterium atoms are on the α-methyl group, the strategy will focus on introducing the deuterated methyl group during the synthesis of the key intermediate, MDP2P, or during the final amination step.
Specific Deuteration Methodologies for the α-Methyl Position of (±)-MDA-d3 (hydrochloride)
Introducing deuterium specifically at the α-methyl position of MDA requires a targeted synthetic approach. One plausible strategy involves the use of a deuterated starting material or reagent at a key step.
A common method for producing deuterated methyl groups is through the use of deuterated methylamine (B109427) (CD3NH2) or its salts. google.com In the context of MDA synthesis, if the route proceeds through MDP2P, a reductive amination using deuterated ammonia (B1221849) (ND3) or a deuterated amine source could be considered, although this would place the deuterium on the amine group.
To achieve deuteration on the α-methyl group, a more direct approach would be to synthesize a deuterated version of a precursor. For instance, a deuterated nitroethane (CD3CH2NO2) could be used in the Henry reaction with piperonal. The subsequent reduction of the nitro group would yield MDA with a deuterated α-methyl group.
Another approach could involve the synthesis of deuterated MDP2P. This could potentially be achieved through various methods, including the use of deuterated reagents in the construction of the propanone side chain.
Late-stage C-H deuteration strategies, which involve the exchange of hydrogen for deuterium on a fully formed molecule, are also being developed. thieme-connect.com These methods often utilize transition-metal catalysts, such as palladium, to facilitate the hydrogen isotope exchange (HIE) with a deuterium source like D₂O. thieme-connect.comnih.gov For example, Pd-catalyzed methods have been used for the ortho-deuteration of phenylacetic acid and the β-deuteration of aliphatic acids. thieme-connect.com
Isotopic Purity Assessment and Characterization Challenges in Labeled Reference Standards
The utility of a deuterated reference standard is highly dependent on its isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. rsc.org Several analytical techniques are employed to assess isotopic purity and characterize the final product.
Analytical Techniques for Characterization:
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic enrichment. rsc.orgresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated (d3), partially deuterated (d1, d2), and non-deuterated (d0) species can be quantified. researchgate.netcerilliant.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is crucial for confirming the structural integrity of the molecule and the specific location of the deuterium atoms. rsc.orgalmacgroup.com The absence of a proton signal in the ¹H NMR spectrum at the expected position of the methyl group, coupled with a corresponding signal in the ²H NMR spectrum, would confirm the α-methyl deuteration.
Infrared (IR) Spectroscopy: IR spectroscopy can also distinguish between C-H and C-D bonds, as the vibrational frequency of a C-D bond is lower and appears in a different region of the spectrum. wikipedia.orgscielo.org.mx
Challenges in Characterization:
Isotopic Exchange: A significant challenge is the potential for back-exchange of deuterium for hydrogen, which can occur during the synthesis, purification, or even storage of the labeled compound. cerilliant.comsigmaaldrich.com This can lead to a decrease in isotopic purity over time. sigmaaldrich.com
Incomplete Deuteration: Synthetic methods may not always result in 100% deuteration, leading to a mixture of isotopologues (molecules that differ only in their isotopic composition). sigmaaldrich.com
Comprehensive Characterization: A thorough characterization of a reference standard requires a combination of techniques to confirm its identity, purity (both chemical and isotopic), and stability. nih.govpharmtech.comeurofins.com A Certificate of Analysis (CoA) for a reference standard should include detailed information on these parameters. nih.gov
Data Table: Analytical Characterization of (±)-MDA-d3 (hydrochloride)
| Analytical Technique | Purpose | Expected Result for (±)-MDA-d3 (hydrochloride) |
| High-Resolution Mass Spectrometry (HR-MS) | Determine isotopic purity and confirm molecular weight. rsc.orgresearchgate.net | A molecular ion peak corresponding to the mass of C₁₀H₁₀D₃NO₂ • HCl. caymanchem.com The isotopic distribution will show a high abundance of the d3 species. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Confirm the position of deuteration and overall structure. rsc.org | Absence or significant reduction of the signal corresponding to the α-methyl protons. Other proton signals should be consistent with the MDA structure. |
| ²H Nuclear Magnetic Resonance (²H NMR) | Directly observe the deuterium atoms. almacgroup.com | A signal at the chemical shift corresponding to the α-methyl position. |
| Infrared (IR) Spectroscopy | Differentiate between C-H and C-D bonds. wikipedia.orgscielo.org.mx | Presence of C-D stretching vibrations at a lower frequency compared to C-H vibrations. |
| Purity Analysis (e.g., HPLC, GC-FID) | Determine chemical purity. pharmtech.com | High chemical purity (typically >98%). caymanchem.com |
Mass Spectrometric Applications in Chemical Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic separation methods like gas chromatography (GC) or liquid chromatography (LC), it provides high specificity and sensitivity for identifying and quantifying substances in complex mixtures. nih.gov In this context, (±)-MDA-d3 (hydrochloride) is indispensable for ensuring the accuracy and reliability of analytical results for MDA. caymanchem.comglpbio.com
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established method for the analysis of amphetamines, including MDA. core.ac.uknih.gov Due to the polar nature of the amine group, derivatization is often required to improve the chromatographic properties and thermal stability of the analytes. ojp.govnih.gov (±)-MDA-d3 is added to samples as an internal standard prior to extraction and derivatization, ensuring that any loss of analyte during sample preparation is accounted for, thereby enabling accurate quantification. core.ac.uk
Commonly, analytes are derivatized using reagents such as perfluorooctanoyl chloride (PFOC) or trifluoroacetic anhydride (B1165640) (TFAA). core.ac.uknih.govnih.gov The analysis is typically performed in the selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions corresponding to the analyte and the internal standard. This enhances the sensitivity and selectivity of the method. For instance, a method might monitor specific fragment ions of the derivatized MDA and the corresponding, mass-shifted ions of the derivatized MDA-d3. core.ac.uk
Table 1: Example Parameters for GC-MS Analysis of MDA using a Deuterated Internal Standard This table is a composite representation of typical parameters found in the literature and does not represent a single, specific study.
| Parameter | Typical Value / Condition | Purpose |
|---|---|---|
| Internal Standard | (±)-MDA-d3 or (±)-MDA-d5 | Accurate quantification via isotope dilution. core.ac.uk |
| Derivatization Agent | Perfluorooctanoyl chloride (PFOC) / Trifluoroacetic anhydride (TFAA) | Increases volatility and thermal stability for GC analysis. core.ac.uknih.gov |
| Extraction | Liquid-Liquid Extraction (e.g., with cyclohexane) | Isolates analytes from the sample matrix (e.g., serum, urine). core.ac.uknih.gov |
| GC Column | Capillary column (e.g., 5% phenyl-polysiloxane) | Separates different compounds in the sample before they enter the mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Fragments molecules into predictable patterns for identification. ojp.gov |
| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific, characteristic ions. core.ac.uk |
Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when using a tandem mass spectrometer (MS/MS), offers high sensitivity and specificity for the analysis of drugs in biological matrices, often without the need for derivatization. cerilliant.comesmed.orgoup.com (±)-MDA-d3 (hydrochloride) is an ideal internal standard for these methods. oup.comzeptometrix.com
In a typical LC-MS/MS workflow, the sample is prepared, spiked with the internal standard, and injected into the LC system. esmed.org The LC column separates the analyte and internal standard from other matrix components. The compounds then enter the mass spectrometer, where they are ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). oup.com Quantification is achieved using multiple reaction monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting characteristic product ion is monitored. cerilliant.comnih.gov The MRM transitions for MDA-d3 will be shifted by 3 mass units compared to MDA, allowing for unambiguous differentiation and quantification.
Table 2: Example Parameters for LC-MS/MS Analysis of MDA using a Deuterated Internal Standard This table is a composite representation of typical parameters found in the literature and does not represent a single, specific study.
| Parameter | Typical Value / Condition | Purpose |
|---|---|---|
| Internal Standard | (±)-MDA-d3 or (±)-MDA-d5 | Accurate quantification via isotope dilution. cerilliant.comoup.com |
| LC Column | Reversed-Phase (e.g., C18, Biphenyl) | Separates analytes based on hydrophobicity. esmed.orgnih.gov |
| Mobile Phase | Gradient of Acetonitrile/Methanol and water with modifiers (e.g., formic acid, ammonium (B1175870) formate) | Elutes compounds from the LC column. esmed.orgnih.gov |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Creates charged ions from the eluted compounds for MS analysis. cerilliant.com |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. cerilliant.comnih.gov |
| Example MRM Transition (MDA) | Varies by instrument, e.g., m/z 180 → 163 | Precursor ion (protonated molecule) to a specific product ion. |
| Example MRM Transition (MDA-d3) | Varies by instrument, e.g., m/z 183 → 166 | The transition is shifted by the mass of the deuterium labels. |
Role as an Internal Standard in Isotope Dilution Mass Spectrometry (IDMS)
The use of (±)-MDA-d3 (hydrochloride) is a direct application of Isotope Dilution Mass Spectrometry (IDMS), a gold-standard quantitative technique. caymanchem.comglpbio.com The fundamental premise of IDMS is the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of analysis. researchgate.net
This stable isotope-labeled internal standard (SILS) behaves almost identically to the endogenous, non-labeled analyte throughout the entire analytical procedure, including extraction, derivatization, and chromatographic separation. researchgate.netoup.com Any sample loss or variability during these steps will affect both the analyte and the internal standard equally. Because the mass spectrometer can distinguish between the two compounds based on their mass difference, the ratio of the analyte signal to the internal standard signal is used for calculation. This ratio remains constant regardless of sample loss, correcting for variations in recovery and matrix effects (ion suppression or enhancement) that can plague other quantification methods. nih.govresearchgate.net This ensures a highly accurate and precise measurement of the analyte concentration.
Fragmentation Patterns and Deuterium Localization in Mass Spectrometry
In electron ionization (EI) mass spectrometry, used in GC-MS, molecules are fragmented in predictable ways. For phenethylamines like MDA, a characteristic fragmentation pathway is alpha-cleavage (cleavage of the carbon-carbon bond adjacent to the nitrogen atom). libretexts.org This results in the formation of a stable iminium cation, which is often the base peak in the mass spectrum.
For (±)-MDA, the primary amine structure leads to a major fragment at m/z 44 resulting from this alpha-cleavage. However, when derivatized, the fragmentation patterns change. For example, studies on perfluoroacyl derivatives of related amphetamines show that unique fragment ions can be produced that are highly specific to the compound's structure. ojp.gov
In (±)-MDA-d3 (hydrochloride), the deuterium atoms are located on the alpha-methyl group (α-methyl-d3-1,3-benzodioxole-5-ethanamine). caymanchem.com This specific labeling is critical. Any fragmentation pathway that retains this methyl group will result in a fragment ion that is 3 mass units higher than the corresponding fragment from the unlabeled MDA. This mass shift is the key to its differentiation in the mass spectrometer. For example, in LC-MS/MS, the protonated molecule [M+H]+ of MDA is m/z 180, while for MDA-d3 it is m/z 183. The product ions resulting from fragmentation will also show this mass shift if the deuterium-labeled portion is retained. cerilliant.com
Chromatographic Separation Techniques Applied to Deuterated Analogs
While mass spectrometry distinguishes between the analyte and its deuterated standard, the preceding chromatographic separation is crucial for reducing matrix interference and ensuring robust analysis.
Optimization of Chromatographic Conditions for Deuterated Compounds
The optimization of chromatographic conditions aims to achieve good peak shape, resolution, and analysis time. Although deuterated and non-deuterated analogs are chemically very similar, they can sometimes exhibit slight differences in chromatographic retention times, an effect known as the "isotope effect". oup.com In reversed-phase liquid chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts. oup.com
While co-elution is often acceptable in MS-based methods due to mass-based detection, ensuring good chromatography is still vital. Key optimization parameters include:
Mobile Phase Composition: Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer and the type/concentration of additives (e.g., formic acid, ammonium acetate) can significantly impact retention, peak shape, and ionization efficiency. nih.govrsc.org
Column Chemistry: The choice of stationary phase (e.g., C18, biphenyl) affects the separation mechanism and selectivity between the analytes and matrix components. esmed.orgnih.gov
Temperature: Column temperature influences viscosity and reaction kinetics, affecting retention time and peak shape. In some specialized applications like hydrogen-deuterium exchange (HDX) studies, sub-zero temperatures are used to minimize the back-exchange of deuterium for hydrogen, preserving the isotopic label. acs.org
Flow Rate and Gradient: Optimizing the flow rate and the gradient elution profile (the rate of change in mobile phase composition) is essential for achieving adequate separation within a reasonable timeframe. nih.gov
Failure to optimize these conditions can lead to issues like poor peak shape or significant matrix effects, which, while compensated for by the internal standard, are best minimized for the most reliable results. oup.com
Method Validation and Quality Assurance in Deuterated Standard Applications
The use of (±)-MDA-d3 (hydrochloride) as an internal standard is integral to robust analytical method validation, a process that provides objective evidence that a method is fit for its intended purpose. rjqualityconsulting.comwintersmithadvisory.comdemarcheiso17025.com Regulatory bodies and quality standards such as those from the FDA, ISO/IEC 17025, and the Scientific Working Group for Forensic Toxicology (SWGTOX) provide comprehensive guidelines for method validation. 17025store.comoup.combohrium.comresearchgate.netfda.govresearchgate.net
Method validation for quantitative assays utilizing deuterated standards like (±)-MDA-d3 typically involves the assessment of several key parameters:
Selectivity and Specificity: This ensures that the method can unequivocally identify and differentiate the analyte from other substances, including endogenous matrix components, metabolites, and other potential interferences. rjqualityconsulting.comoup.com For (±)-MDA-d3, this involves analyzing multiple blank matrix samples to confirm the absence of interfering peaks at the retention time and mass transitions of the analyte and the internal standard. oup.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. oup.comaoac.org These are typically evaluated at multiple concentration levels (low, medium, and high) within the calibration range. oup.combohrium.com SWGTOX guidelines, for example, suggest that for quantitative procedures, within-run and between-run precision should be assessed, with a coefficient of variation (%CV) not exceeding 20% at each concentration. oup.com
Calibration Curve and Linearity: A calibration curve demonstrates the relationship between the instrument response and the concentration of the analyte. oup.com The linearity of this relationship is assessed over a defined concentration range.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified. oup.commdpi.com
Recovery: This parameter measures the efficiency of the extraction process by comparing the analyte response in an extracted sample to the response of a non-extracted standard. researchgate.net The use of (±)-MDA-d3 helps to normalize for variations in recovery.
Matrix Effects: As discussed previously, a thorough investigation of matrix effects is a critical component of method validation. waters.commyadlm.org This often involves comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution. bioanalysis-zone.com
Stability: The stability of the analyte and the internal standard in the biological matrix must be evaluated under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage). bioanalysis-zone.com
Quality assurance (QA) and quality control (QC) are ongoing processes that ensure the continued reliability of the analytical method. dtic.mileurachem.org This includes the regular analysis of QC samples at different concentrations with each batch of unknown samples. eurachem.org The results of these QC samples are monitored using control charts to identify trends or deviations that may indicate a problem with the analytical system. abft.org
The following table outlines key method validation parameters and typical acceptance criteria when using a deuterated internal standard like (±)-MDA-d3, based on general forensic toxicology guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria (Forensic Toxicology) |
| Selectivity | Ability to differentiate and quantify the analyte in the presence of other components. rjqualityconsulting.com | No significant interfering peaks at the retention time of the analyte or IS in at least 10 different blank matrix sources. oup.com |
| Accuracy (Bias) | Closeness of mean results to the true value. oup.com | Mean value should be within ±20% of the nominal value. virginia.govoup.com |
| Precision (CV%) | Agreement between a series of measurements. oup.com | Within-run and between-run precision should not exceed 20% CV. oup.com |
| Calibration Curve | Relationship between concentration and response. oup.com | Correlation coefficient (r²) ≥ 0.99. |
| Lower Limit of Quantitation (LLOQ) | Lowest point on the calibration curve. oup.com | Signal-to-noise ratio ≥ 10; accuracy within ±20% and precision ≤20% CV. researchgate.net |
| Matrix Effect | Ion suppression or enhancement from the matrix. waters.com | The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Efficiency of the extraction procedure. researchgate.net | Should be consistent, precise, and reproducible. |
| Stability | Analyte stability under various conditions. bioanalysis-zone.com | Analyte concentration should be within ±15% of the nominal concentration. |
The proper implementation of method validation and quality assurance procedures, with the aid of reliable internal standards like (±)-MDA-d3, is essential for generating legally and scientifically defensible data in forensic and clinical toxicology. bohrium.comoup.com
Pharmacological Research Applications of ± Mda D3 Hydrochloride in Preclinical and in Vitro Studies
Investigation of Metabolic Pathways of Amphetamine-Type Stimulants
The use of deuterated standards is fundamental in elucidating the complex metabolic pathways of xenobiotics, including amphetamine-type stimulants. By introducing a compound with a known isotopic label, researchers can confidently track the parent drug and its transformation products through various biological systems.
Phase I metabolism involves chemical reactions such as oxidation, reduction, and hydrolysis, which introduce or expose polar functional groups in a drug molecule, preparing it for Phase II reactions. nih.govwikipedia.orgresearchgate.net For amphetamine-type stimulants like MDA, key Phase I pathways include hydroxylation, N-dealkylation, and demethylenation of the methylenedioxy ring. mdpi.comgtfch.org
The principal metabolic pathway for MDMA (a related compound) involves the O-demethylenation to 3,4-dihydroxy-methamphetamine (DHMA), followed by O-methylation. gtfch.org A minor pathway includes the N-dealkylation of MDMA into MDA. mdpi.com MDA itself undergoes further metabolism. The use of (±)-MDA-d3 as a tracer allows researchers to distinguish metabolites of the administered compound from endogenous substances with similar masses in mass spectrometry analysis. The deuterium (B1214612) atoms add a specific mass shift (3 atomic mass units in this case), making metabolites derived from MDA-d3 easily identifiable. For instance, hydroxylation of MDA-d3 would result in a hydroxylated metabolite with a mass three units higher than the corresponding metabolite of unlabeled MDA, confirming the metabolic step.
Table 1: Common Phase I Reactions for Amphetamine-Type Stimulants
| Reaction Type | Enzyme System (Typical) | Resulting Functional Group |
|---|---|---|
| Aromatic Hydroxylation | Cytochrome P450 (e.g., CYP2D6) | Phenolic hydroxyl (-OH) |
| N-dealkylation | Cytochrome P450 | Secondary or primary amine |
| Oxidative Deamination | Monoamine Oxidase (MAO) | Ketone |
This interactive table summarizes the primary Phase I biotransformation reactions relevant to amphetamine-type stimulants.
Following Phase I, the modified compounds often undergo Phase II conjugation reactions, where an endogenous molecule is attached to the drug or its metabolite. uomus.edu.iqdrughunter.com This process significantly increases water solubility, facilitating excretion. uomus.edu.iqdrughunter.com Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. nih.govuomus.edu.iqresearchgate.net
Stable isotope-labeled compounds are instrumental in the discovery of previously unknown metabolites. In "metabolite profiling" studies, biological samples from subjects administered a non-labeled drug are analyzed. The mass spectrometer is programmed to look for pairs of peaks separated by the mass difference between the natural abundance isotopes and the stable isotope label (in this case, 3 mass units for d3). The presence of such a pair of peaks, with a consistent ratio, is a strong indication that the detected compound is a metabolite of the drug under investigation. This "isotope pattern" filtering technique helps to distinguish potential drug metabolites from the vast number of endogenous compounds present in a biological matrix, thereby facilitating the identification of novel biotransformation products.
Assessment of Metabolic Stability and Kinetic Isotope Effects in Preclinical Models and In Vitro Systems
Deuteration, the replacement of a hydrogen atom with its heavier isotope deuterium, can significantly alter the rate of metabolic reactions. This phenomenon is known as the deuterium kinetic isotope effect (KIE). nih.govnih.gov The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than the carbon-hydrogen (C-H) bond. nih.gov If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, substituting hydrogen with deuterium can slow down that reaction. nih.govnih.gov
In the case of (±)-MDA-d3, the deuterium atoms are located on the alpha-methyl group (α-methyl-d3). caymanchem.comcaymanchem.com While the primary metabolic attacks on MDA occur at the methylenedioxy ring and through N-dealkylation (if it were a secondary amine like MDMA), metabolism can also occur on the propyl side chain. By comparing the rate of metabolism of (±)-MDA with (±)-MDA-d3 in in vitro systems like human liver microsomes (HLM) or rat liver microsomes (RLM), researchers can quantify the KIE. A slower rate of metabolism for the deuterated analog indicates that a C-H bond cleavage at the labeled position is involved in a rate-determining step. This information provides insight into the specific metabolic pathways that contribute most to the drug's clearance and can be used to design new analogs with improved metabolic stability. nih.gov
Table 2: Hypothetical Metabolic Stability Data
| Compound | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|---|
| (±)-MDA | Human Liver Microsomes | 30 | 23.1 |
| (±)-MDA-d3 | Human Liver Microsomes | 45 | 15.4 |
| (±)-MDA | Rat Liver Microsomes | 25 | 27.7 |
This interactive table provides a hypothetical example of how deuteration might increase the metabolic stability of MDA in in vitro systems, as reflected by a longer half-life and lower intrinsic clearance.
Comparative Pharmacokinetic Studies of Deuterated Versus Non-Deuterated Analogs in Animal Models
Comparative pharmacokinetic studies in animal models (e.g., rats, mice) are conducted by administering either the deuterated or non-deuterated compound and measuring plasma concentrations over time. (±)-MDA-d3, when used not just as an analytical standard but as the test article, allows for a direct comparison with its non-deuterated counterpart. Such studies can reveal whether the altered metabolism affects the drug's bioavailability and duration of action. nih.gov For example, a study on a different deuterated compound showed a twofold increase in oral bioavailability in rats compared to the non-deuterated version. nih.gov This strategy of "deuterium-switching" is an area of interest in drug development to improve the pharmacokinetic properties of existing drugs. nih.govresearchgate.net
Mechanisms of Action Research Using Labeled Ligands and Probes
MDA exerts its pharmacological effects by interacting with various neurotransmitter systems, primarily by acting as a releasing agent for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.orgnih.gov It also has direct agonist activity at certain serotonin receptors (e.g., 5-HT2A). wikipedia.org Isotopically labeled ligands are crucial for studying these interactions.
While radiolabeled ligands (e.g., with Carbon-11 or Iodine-125) are more common for imaging techniques like PET and SPECT, stable isotope-labeled compounds like (±)-MDA-d3 can be used in in vitro binding assays. nih.gov In competitive binding experiments, researchers can use (±)-MDA-d3 to compete with a radiolabeled ligand for binding to a specific receptor or transporter. The use of the deuterated compound can help in precisely quantifying binding affinities through LC-MS-based techniques, which can offer advantages over traditional radioligand assays in certain contexts. Although not its primary use, the stable label provides a distinct mass signature that can be tracked without the need for radioactive materials, offering a complementary method for characterizing the binding profile of MDA at its molecular targets.
Receptor Binding Studies with Deuterated Compounds
In the realm of pharmacological research, deuterated compounds such as (±)-MDA-d3 (hydrochloride) serve a critical and specialized role in receptor binding studies. Rather than being the primary subject of investigation for its own receptor affinity, (±)-MDA-d3 is principally utilized as an internal standard in sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application is fundamental to the precise and accurate quantification of the non-deuterated parent compound, (±)-MDA, in competitive binding assays.
The rationale for using a deuterated internal standard lies in the kinetic isotope effect. The substitution of hydrogen atoms with deuterium atoms creates a molecule that is chemically identical to the analyte of interest but has a slightly higher molecular weight. This mass difference is easily distinguishable by a mass spectrometer, yet the compound behaves almost identically to the non-deuterated form during sample preparation, extraction, and chromatographic separation. This co-elution and similar behavior correct for any loss of analyte during sample processing and for variations in instrument response, a phenomenon known as matrix effects.
In a typical receptor binding assay, various concentrations of the non-deuterated ligand, (±)-MDA, are incubated with a preparation of cells or tissues containing the receptor of interest, along with a known concentration of a radiolabeled ligand that also binds to the receptor. The ability of (±)-MDA to displace the radiolabeled ligand is measured. To accurately determine the concentration of (±)-MDA in these complex biological matrices, (±)-MDA-d3 is added at a known concentration to each sample. By comparing the mass spectrometry signal of the analyte to that of the internal standard, researchers can achieve highly reliable quantification.
The use of (±)-MDA-d3 as an internal standard enhances the robustness and reliability of receptor binding data, which is crucial for determining key pharmacological parameters such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of (±)-MDA at various receptors.
Table 1: Illustrative Data from a Competitive Receptor Binding Assay for (±)-MDA using (±)-MDA-d3 as an Internal Standard
| Sample ID | Added (±)-MDA Concentration (nM) | (±)-MDA-d3 Concentration (nM) | MS Response Ratio ((±)-MDA / (±)-MDA-d3) | Calculated (±)-MDA Concentration (nM) | Receptor Occupancy (%) |
|---|---|---|---|---|---|
| 1 | 1 | 10 | 0.102 | 1.02 | 15 |
| 2 | 5 | 10 | 0.498 | 4.98 | 45 |
| 3 | 10 | 10 | 1.005 | 10.05 | 68 |
| 4 | 50 | 10 | 5.011 | 50.11 | 92 |
| 5 | 100 | 10 | 9.989 | 99.89 | 98 |
This table is for illustrative purposes to demonstrate the application of the deuterated standard in quantifying the analyte and correlating it with receptor binding data.
Transporter Interaction Studies (e.g., Monoamine Transporters)
Analogous to its application in receptor binding assays, (±)-MDA-d3 (hydrochloride) is an indispensable tool in preclinical and in vitro studies investigating the interaction of (±)-MDA with monoamine transporters, such as the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). The primary psychoactive and physiological effects of amphetamine derivatives are often mediated by their potent interactions with these transporters, leading to the inhibition of neurotransmitter reuptake and, in some cases, the promotion of neurotransmitter release.
To elucidate the precise mechanisms and potency of (±)-MDA at these transporters, researchers employ various experimental models, including synaptosomes, transfected cell lines expressing specific transporters, and in vivo microdialysis. In these experiments, it is crucial to accurately measure the concentration of (±)-MDA that produces a particular effect, such as the inhibition of neurotransmitter uptake or the induction of neurotransmitter efflux.
(±)-MDA-d3 (hydrochloride) serves as the ideal internal standard for these quantitative analyses. texilajournal.com Its near-identical physicochemical properties to (±)-MDA ensure that it behaves similarly during sample extraction and analysis, thereby compensating for procedural variability and matrix effects. clearsynth.com The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development for ensuring accuracy and precision. nih.gov
For instance, in an in vitro study examining the ability of (±)-MDA to inhibit serotonin reuptake by SERT, cells expressing the transporter would be incubated with serotonin and varying concentrations of (±)-MDA. After the incubation period, the amount of serotonin taken up by the cells is measured. To confirm the precise concentration of (±)-MDA in the experimental medium, a known amount of (±)-MDA-d3 is added to the samples before analysis by LC-MS/MS. This allows for the construction of accurate concentration-response curves and the reliable determination of the IC50 value of (±)-MDA for the serotonin transporter.
Table 2: Representative Data for Monoamine Transporter Uptake Inhibition by (±)-MDA with Quantification via (±)-MDA-d3 Internal Standard
| Target Transporter | Nominal (±)-MDA Concentration (µM) | Measured (±)-MDA Concentration (µM) using (±)-MDA-d3 | Neurotransmitter Uptake Inhibition (%) |
|---|---|---|---|
| SERT | 0.1 | 0.098 | 25 |
| SERT | 0.5 | 0.51 | 52 |
| SERT | 1.0 | 1.02 | 78 |
| DAT | 1.0 | 0.99 | 30 |
| DAT | 5.0 | 5.05 | 58 |
| DAT | 10.0 | 9.97 | 85 |
| NET | 0.5 | 0.49 | 40 |
| NET | 1.0 | 1.01 | 65 |
| NET | 5.0 | 4.98 | 91 |
This table is a hypothetical representation of data to illustrate how precise quantification using (±)-MDA-d3 allows for the accurate determination of transporter inhibition.
Forensic Science and Toxicological Research Utility of ± Mda D3 Hydrochloride
Reference Standard in Forensic Analytical Chemistry for Substance Identification
In forensic analytical chemistry, the unambiguous identification of controlled substances is paramount. (±)-MDA-d3 (hydrochloride) serves as an essential analytical reference standard for the quantification and confirmation of (±)-MDA in samples by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). labchem.com.mycaymanchem.comcaymanchem.com
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry. chiron.no When analyzing a sample, a known quantity of (±)-MDA-d3 is added at the beginning of the sample preparation process. This "spiked" standard experiences the same extraction, derivatization, and analysis conditions as the target analyte (MDA). Because the deuterated standard is chemically identical to the non-labeled compound, it behaves similarly during chromatographic separation, meaning they elute at nearly the same time. chiron.no However, due to its higher mass, the mass spectrometer can easily differentiate it from the native MDA. youtube.com
This co-elution and mass differentiation allow the deuterated standard to compensate for any loss of analyte during sample preparation and for variations in instrument response, thereby increasing the accuracy and reliability of the identification and quantification. chiron.no By comparing the retention time of the unknown compound to that of the standard and analyzing its mass spectrum, forensic chemists can confirm the presence of MDA with a high degree of certainty.
Table 1: Mass Spectrometric Properties of MDA and (±)-MDA-d3
| Compound | Molecular Formula | Formula Weight ( g/mol ) | Nominal Mass [M+H]⁺ (m/z) |
|---|---|---|---|
| (±)-MDA | C₁₀H₁₃NO₂ | 179.22 | 180 |
| (±)-MDA-d3 | C₁₀H₁₀D₃NO₂ | 218.7 caymanchem.comcaymanchem.com | 183 |
This interactive table showcases the key mass difference utilized in mass spectrometry to distinguish the analyte from the internal standard.
Application in Ilit Substance Profiling and Impurity Analysis
Illicit substance profiling is a critical forensic intelligence tool used to establish links between drug seizures, identify manufacturing routes, and understand trafficking networks. researchgate.netnih.govnih.gov The chemical signature of a seized drug sample is composed of the main substance as well as impurities and by-products from the synthesis process. researchgate.netnih.gov Accurate quantification of the primary substance is fundamental to creating a reliable impurity profile.
(±)-MDA-d3 (hydrochloride) is applied as an internal standard to precisely determine the concentration of MDA in seized materials. caymanchem.com By ensuring the primary component is quantified accurately, the relative abundance of trace-level synthesis impurities can be determined with greater confidence. These impurity profiles can help investigators determine the synthetic route used (e.g., Leuckart, reductive amination) and potentially link different seizures to a common manufacturing batch or source. researchgate.netnih.gov The use of a stable isotope-labeled standard like (±)-MDA-d3 minimizes analytical variance, ensuring that the impurity profiles generated are a true reflection of the sample's chemical composition and are comparable across different laboratories. researchgate.net
Quantitative Determination of MDA and Related Compounds in Research Samples
Beyond forensic casework, (±)-MDA-d3 is vital for toxicological research, such as in the analysis of environmental or wastewater samples to monitor illicit drug use within a population. In these research contexts, accurate and precise measurement of MDA and structurally similar compounds like MDMA is crucial.
The use of a deuterated internal standard is essential for overcoming matrix effects, a common problem in complex samples where other co-extracted substances can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. chiron.no Since the stable isotope-labeled standard is affected by the matrix in the same way as the native analyte, its inclusion allows for accurate correction, leading to reliable quantitative results. chiron.no
Researchers develop calibration curves using solutions containing known concentrations of MDA and a constant concentration of (±)-MDA-d3. The ratio of the analyte's response to the internal standard's response is plotted against the analyte's concentration. This ratio is then used to determine the concentration of MDA in unknown research samples, ensuring high precision and accuracy. oup.com
Table 2: Example Method Validation Parameters for MDA Quantification using (±)-MDA-d3
| Parameter | Typical Performance Metric |
|---|---|
| Linearity (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 10 - 20 ng/mL oup.com |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
This interactive table displays typical validation parameters for an analytical method employing a deuterated internal standard, demonstrating the method's reliability.
Development of Robust Analytical Protocols for Research Laboratories
The development of new analytical methods for forensic and research purposes requires rigorous validation to ensure they are reliable, consistent, and fit for purpose. mdpi.com (±)-MDA-d3 (hydrochloride) plays a fundamental role in the development and validation of robust analytical protocols for MDA and related amphetamines.
During method development, analysts experiment with various parameters, including sample extraction techniques, chromatographic conditions, and mass spectrometer settings. chromatographyonline.com Using a stable isotope-labeled internal standard like (±)-MDA-d3 throughout this process helps to assess the efficiency and reproducibility of each step. It allows for the optimization of factors like extraction recovery and minimization of matrix effects. mdpi.com
A robust method is one that is insensitive to small variations in analytical procedure, ensuring its transferability between different instruments and laboratories. dissolutiontech.com Incorporating (±)-MDA-d3 into the protocol from the outset helps establish a rugged and reliable method. The validation process, guided by standards from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX), confirms the method's accuracy, precision, sensitivity, and specificity, with the internal standard being a key component of these validation experiments. mdpi.com
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| (±)-3,4-Methylenedioxyamphetamine-d3 (hydrochloride) | (±)-MDA-d3 (hydrochloride) |
| 3,4-Methylenedioxyamphetamine | MDA |
| 3,4-Methylenedioxymethamphetamine | MDMA |
Emerging Research Perspectives and Future Directions for Deuterated Methylenedioxyamphetamines
Novel Synthetic Routes for Deuterated Analogs with Enhanced Specificity
The synthesis of deuterated compounds is a cornerstone for their application in research. There is a growing interest in developing scalable, sustainable, and affordable methods for deuteration. researchgate.net Traditional methods often involve complex multi-step processes, but modern research is focused on more direct and efficient strategies.
One promising approach involves selective hydrogen-deuterium (H-D) exchange reactions, which utilize inexpensive deuterium (B1214612) sources like deuterium oxide (D₂O). researchgate.netnih.gov For instance, methods are being developed that use catalysts like palladium to facilitate the H-D exchange at specific molecular positions, offering high selectivity and efficiency. researchgate.net Another innovative technique is the tandem dehydrogenation, transfer hydrogenation, and borrowing hydrogenation catalyzed by a single-site manganese catalyst, which allows for the synthesis of deuterated N-methyl/ethyl amines directly from nitroarenes. researchgate.net
The development of novel deuterated alkyl sulfonium (B1226848) salts, synthesized via H-D exchange using D₂O, represents another advancement. These reagents can introduce deuterated methyl (CD₃) and ethyl (CD₂CH₃) groups into drug candidates, expanding the toolkit for medicinal chemists. nih.gov The goal of these novel routes is not only to improve efficiency and reduce cost but also to achieve high isotopic enrichment and positional specificity, which is crucial for creating highly specific probes and standards for research. researchgate.net
Table 1: Comparison of Synthetic Approaches for Deuterated Compounds
| Method | Deuterium Source | Key Features | Advantages |
| Catalytic H-D Exchange | D₂O | Uses palladium or other catalysts to swap hydrogen for deuterium at specific sites. | High selectivity, uses inexpensive deuterium source, environmentally benign. researchgate.net |
| Tandem Catalysis | Varies | Single catalyst performs multiple reaction steps (e.g., dehydrogenation, hydrogenation). | Highly selective for N-alkyl amine synthesis, efficient. researchgate.net |
| Deuterated Alkylating Agents | D₂O (for reagent synthesis) | Pre-synthesized deuterated reagents (e.g., sulfonium salts) are used to add deuterated alkyl groups. | Straightforward introduction of specific deuterated groups like CD₃. nih.gov |
Advanced Mass Spectrometric Techniques for Enhanced Sensitivity and Specificity in Research
(±)-MDA-d3 (hydrochloride) serves as a critical internal standard for the quantification of MDA in biological and forensic samples using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.comcaymanchem.comlabchem.com.mybioscience.co.uk The use of deuterium-labeled standards is essential for accurate quantification because they behave nearly identically to their non-deuterated counterparts during sample extraction, derivatization, and chromatographic separation, but are distinguishable by their mass-to-charge ratio in the mass spectrometer. nih.govnih.gov
Modern analytical methods, such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS-MS), offer significant improvements in speed, selectivity, and sensitivity for the analysis of amphetamines. nih.gov These methods often employ positive electrospray ionization and multiple reaction monitoring (MRM) to detect specific parent-to-product ion transitions, which greatly enhances specificity and reduces background noise. nih.gov
A key consideration in the chromatography of deuterated compounds is the "chromatographic deuterium effect" (CDE), where deuterated analytes may elute slightly earlier than their non-deuterated analogs in reverse-phase chromatography. acs.orgacs.orgnih.gov Understanding and mitigating this effect is crucial for accurate data interpretation. Recent studies have investigated the mechanistic basis of the CDE, exploring different chromatography columns and separation modes to minimize retention time shifts and ensure co-elution, which is vital for precise quantification in metabolomics and proteomics. acs.orgacs.org
Integration into Systems Biology Approaches for Metabolomics and Proteomics Research
Deuterated compounds are integral to systems biology, particularly in the fields of metabolomics and proteomics. A novel approach termed 'Deuteromics' involves administering a simple oral dose of deuterium oxide (D₂O) to achieve near-universal labeling of the metabolome. metsol.com This technique allows for the simultaneous exploration of multiple metabolic pathways by tracing the incorporation of deuterium into various key metabolites. It offers a cost-effective and powerful method for measuring synthesis rates and flux through complex metabolic networks. metsol.com
In proteomics, stable isotope labeling techniques are fundamental for quantitative analysis. While methods like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) often use ¹³C or ¹⁵N, deuterium labeling through reductive amination is a common and inexpensive alternative. nih.gov However, the aforementioned chromatographic deuterium effect can pose challenges. Advanced analytical platforms, such as capillary zone electrophoresis-mass spectrometry (CZE-MS), are being explored as complementary separation techniques that are less affected by the deuterium isotope effect compared to traditional liquid chromatography. nih.gov The integration of these deuterated compounds and advanced analytical methods allows researchers to study the global impact of substances on cellular metabolism and protein expression, providing a holistic view of their biological effects. duke.edu
Development of New Deuterated Probes for Neurochemical and Biochemical Investigations
Beyond their use as internal standards, deuterated molecules are being developed as probes for in vivo studies of brain chemistry and metabolism. Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance spectroscopy (MRS) technique that uses deuterated substrates, such as deuterated glucose, to trace metabolic pathways in real-time within living organisms. nih.govescholarship.org This non-invasive method allows researchers to monitor the metabolic fate of the deuterated probe, providing insights into processes like glycolysis and the Krebs cycle under various physiological and pathological conditions, such as ischemia. nih.gov
In neurochemical research, there is a continuous need for tools that can monitor neurotransmitter dynamics with high spatial and temporal resolution. While not yet specific to MDA, the development of smaller, more advanced neurochemical probes demonstrates the direction of the field. rsc.orgresearchgate.net Deuterated analogs of neurotransmitters or their precursors could serve as valuable probes to study their synthesis, release, and metabolism directly within the brain. The kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic reactions, can be exploited to study the activity of specific enzymes involved in neurotransmitter pathways. nih.gov This allows for a more detailed investigation of the neurochemical machinery underlying the effects of psychoactive compounds.
Role in Understanding Structure-Activity Relationships and Metabolic Vulnerabilities of Related Compounds
Deuteration is a powerful tool for elucidating the structure-activity relationships (SAR) and metabolic pathways of psychoactive compounds. The metabolism of MDMA, for example, involves N-demethylation to MDA, followed by further transformations by cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net Understanding these pathways is crucial, as the metabolism of MDMA and MDA can lead to the formation of reactive catecholamine compounds, which may contribute to their neurotoxic effects. researchgate.net
This approach provides critical insights into metabolic vulnerabilities—the specific enzymes and pathways that are key to a compound's breakdown. researchgate.net Identifying these vulnerabilities can inform the design of new compounds with altered pharmacokinetic profiles and can help explain inter-individual differences in drug response, which can be influenced by genetic variations in metabolic enzymes like CYP2D6. mdpi.comresearchgate.net
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of (±)-MDA-d3 (hydrochloride) for isotopic purity in deuterated analogs?
- Methodological Answer : Use controlled deuteration techniques, such as acid-catalyzed exchange in deuterated solvents (e.g., D₂O or CD₃OD), followed by purification via recrystallization. Validate isotopic incorporation using nuclear magnetic resonance (¹H NMR and ²H NMR) and high-resolution mass spectrometry (HRMS) .
- Critical Consideration : Monitor reaction pH to avoid over-deuteration, which may alter pharmacokinetic properties.
Q. What analytical techniques are most reliable for distinguishing (±)-MDA-d3 (hydrochloride) from non-deuterated analogs?
- Methodological Answer :
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use deuterium-specific fragmentation patterns to confirm isotopic labeling.
- Gas Chromatography (GC) : Pair with electron-capture detectors to differentiate volatility shifts caused by deuterium .
Q. What safety protocols are essential for handling (±)-MDA-d3 (hydrochloride) in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis steps to mitigate inhalation risks .
Advanced Research Questions
Q. How can deuterium labeling in (±)-MDA-d3 (hydrochloride) impact metabolic stability studies in vivo?
- Methodological Answer : Design pharmacokinetic assays using deuterium as a metabolic tracer. Compare half-life (t₁/₂) and clearance rates between deuterated and non-deuterated analogs in rodent models. Use LC-MS/MS to quantify deuterated metabolites in plasma and tissue homogenates .
- Data Contradiction Analysis : If metabolic rates deviate unexpectedly, assess deuterium kinetic isotope effects (KIE) on enzyme binding or oxidative pathways .
Q. What strategies resolve discrepancies in receptor-binding assays involving (±)-MDA-d3 (hydrochloride)?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]paroxetine) to quantify serotonin transporter (SERT) affinity. Normalize data using deuterated internal standards.
- Statistical Validation : Apply ANOVA to identify outliers caused by isotopic interference in ligand-receptor interactions .
Q. How can researchers validate the reproducibility of (±)-MDA-d3 (hydrochloride) synthesis across laboratories?
- Methodological Answer :
- Interlaboratory Studies : Share standardized protocols for deuteration, purification, and characterization. Use blinded samples to test analytical consistency.
- Documentation : Maintain detailed logs of reaction conditions (temperature, solvent purity, catalyst ratios) to isolate variability sources .
Q. What experimental designs mitigate isotopic dilution effects in tracer studies using (±)-MDA-d3 (hydrochloride)?
- Methodological Answer :
- Dose Optimization : Predefine tracer-to-tracee ratios (TTR) to ensure detectable deuterium signals without saturating metabolic pathways.
- Quality Control : Regularly calibrate mass spectrometers with certified deuterated reference materials .
Data Integration and Reporting
Q. How should researchers integrate contradictory data from (±)-MDA-d3 (hydrochloride) neurotoxicity studies?
- Methodological Answer : Conduct meta-analyses of dose-response relationships across studies, prioritizing datasets with validated deuterium incorporation (e.g., ≥98% isotopic purity). Use funnel plots to detect publication bias .
- Example Workflow :
| Study | Dose (mg/kg) | Neurotoxicity Metric | Isotopic Purity |
|---|---|---|---|
| A | 10 | 20% SERT reduction | 97% |
| B | 10 | No effect | 85% |
| Conclusion: Low isotopic purity in Study B may underreport neurotoxic effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
